GGT1 Potency Compared to GGsTop and OU749
l-ABBA exhibits a 10,000-fold higher potency for inhibiting human GGT1 than the clinically-used inhibitor GGsTop and is 1,035-fold more potent than the species-specific inhibitor OU749 [1]. This quantifies the critical importance of the boronate group in transition-state mimicry and establishes l-ABBA as the highest-affinity small-molecule GGT1 inhibitor characterized to date [2].
| Evidence Dimension | Inhibition Constant (Ki) for human GGT1 |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | GGsTop: 170 µM; OU749: 17.6 µM |
| Quantified Difference | 10,000-fold lower Ki vs. GGsTop; 1,035-fold lower Ki vs. OU749 |
| Conditions | Standard biochemical assay (pH 8, γ-glutamyl-p-nitroanilide substrate, 20 mM glycyl-glycine acceptor) |
Why This Matters
This sub-nanomolar potency is essential for research applications requiring complete and stable enzyme inhibition at low, physiologically-relevant concentrations without confounding off-target effects from high dosing.
- [1] London, R. E., & Gabel, S. A. (2001). Development and evaluation of a boronate inhibitor of γ-glutamyl transpeptidase. Archives of Biochemistry and Biophysics, 385(2), 250-258. View Source
- [2] Wickham, S., et al. (2012). Inhibition of human γ-glutamyl transpeptidase: development of more potent, physiologically relevant, uncompetitive inhibitors. Journal of Biological Chemistry, 287(12), 9059-9065. View Source
